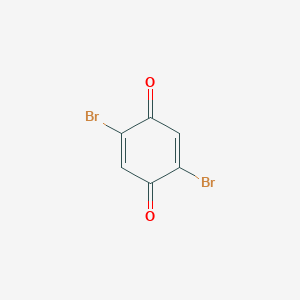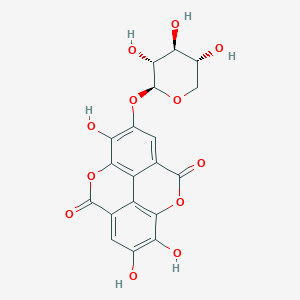
Sodium 2,5-dihydroxybenzenesulfonate
Vue d'ensemble
Description
Sodium 2,5-dihydroxybenzenesulfonate is a chemical compound with the formula C6H5NaO5S . It is used for research purposes .
Synthesis Analysis
Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts, including Sodium 2,5-dihydroxybenzenesulfonate, have been described in patents . The synthesis involves the use of 2,5-dihydroxybenzenesulfonic acid or hydroquinonesulfonic acid .Molecular Structure Analysis
The molecular formula of Sodium 2,5-dihydroxybenzenesulfonate is C6H5NaO5S . It has an average mass of 189.166 Da and a Monoisotopic mass of 188.986313 Da .Applications De Recherche Scientifique
Thermoelectric Materials
Sodium 2,5-dihydroxybenzenesulfonate has been studied for its impact on the thermoelectric properties of ionic hydrogel materials. Research indicates that it can enhance the thermoelectric conversion efficiency of these materials, which is crucial for low-grade heat source applications .
Redox Potential
This compound exhibits a high redox potential and is soluble in organic solvents like ethylene glycol ethers and alcohols. It can act as an oxidizing or reducing agent depending on the reaction conditions, making it versatile for various chemical processes .
Pharmaceutical Applications
Pharmaceutically acceptable salts of Sodium 2,5-dihydroxybenzenesulfonate, such as calcium, potassium, magnesium, and diethylamine salts, have been mentioned in patents for their potential therapeutic uses .
Safety and Hazards
Mécanisme D'action
Target of Action
Sodium 2,5-dihydroxybenzenesulfonate, also known as Sodium Dobesilate, primarily targets the endothelium of capillaries and platelets . The endothelium plays a crucial role in vascular homeostasis, and platelets are key players in blood clotting and maintaining hemostasis .
Mode of Action
Sodium Dobesilate works by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It inhibits the biosynthesis and action of prostaglandins that cause platelet disaggregation, vasodilation, and increased capillary permeability . This compound also stimulates thrombopoiesis and their release from bone marrow .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway, leading to decreased concentrations of 6-oxoprostaglandin F1a, a stable metabolite of prostacyclin . Prostacyclin is a potent vasodilator and disaggregator of platelets . The compound also influences the thrombopoiesis process, stimulating the formation and release of thrombocytes or platelets from the bone marrow .
Result of Action
The result of Sodium Dobesilate’s action is the decrease and stop of hemorrhage . By promoting platelet aggregation and adhesion, and by activating thromboplastin formation on damaged sites of small blood vessels, it helps control bleeding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2,5-dihydroxybenzenesulfonate. For instance, the compound should be stored in a dry environment at room temperature
Propriétés
IUPAC Name |
sodium;2,5-dihydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICVIQZBYBXLQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064897 | |
| Record name | 2,5-Dihydroxybenzenesulfonic acid sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,5-dihydroxybenzenesulfonate | |
CAS RN |
10021-55-3, 29632-98-2 | |
| Record name | Sodium dobesilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,5-dihydroxy-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,5-dihydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydroxybenzenesulfonic acid sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,5-dihydroxybenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DOBESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39QU1N75HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium 2,5-dihydroxybenzenesulfonate contribute to the properties of the final PEEK polymer in gas dehumidification applications?
A1: Sodium 2,5-dihydroxybenzenesulfonate is a key monomer in the synthesis of sulfonated PEEK. Its incorporation introduces sodium sulfonate groups (-SO3Na) into the polymer backbone []. These hydrophilic sulfonate groups increase the polymer's affinity for water molecules, enhancing its water vapor permeability. This characteristic, coupled with the polymer's high selectivity for water vapor over nitrogen, makes the resulting sulfonated PEEK highly suitable for gas dehumidification membranes [].
Q2: What are the advantages of using sodium 2,5-dihydroxybenzenesulfonate for synthesizing sulfonated PEEK compared to alternative methods?
A2: Directly polymerizing sodium 2,5-dihydroxybenzenesulfonate with 4,4′-difluorobenzophenone offers a significant advantage over post-polymerization sulfonation of pre-formed PEEK []. This direct approach avoids potential polymer degradation and crosslinking that can occur during harsh sulfonation reactions. Consequently, this method allows for better control over the degree of sulfonation and yields a more well-defined polymer structure with improved properties for gas dehumidification applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)

![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)



![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)



![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
